1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride
Description
Properties
CAS No. |
68134-32-7 |
|---|---|
Molecular Formula |
C26H28ClN3O |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
3-[2-[4-[2-ethoxyethyl(ethyl)amino]phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride |
InChI |
InChI=1S/C26H28N3O.ClH/c1-3-28(18-19-30-4-2)22-14-12-21(13-15-22)26-23-10-5-8-20-9-6-11-24(25(20)23)29(26)17-7-16-27;/h5-6,8-15H,3-4,7,17-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WSTUXINPHUICKM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCOCC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC4=C3C2=CC=C4)CCC#N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride typically involves multiple steps:
Formation of the Indolium Core: This step usually involves the cyclization of a suitable precursor to form the indolium ring.
Introduction of the Cyanoethyl Group: This can be achieved through a nucleophilic substitution reaction, where a cyanoethyl group is introduced to the indolium core.
Attachment of the Ethoxyethyl Group: This step involves the reaction of the intermediate compound with an ethoxyethylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups to the molecule.
Scientific Research Applications
1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues within the Benz[cd]indolium Family
Compound 1 : Benz[cd]indolium,1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]-, chloride (CAS 31354-66-2)
- Molecular Formula : C₂₄H₂₄ClN₃
- Molecular Weight : 409.9 g/mol
- Structural Differences: The substituent at position 2 is a 4-(diethylamino)phenyl group instead of the (2-ethoxyethyl)ethylamino variant.
- Impact :
Compound 2 : Benz[cd]indolium,1-ethyl-2-[tetrahydroquinolinyl]-, methyl sulfate (CAS 85283-88-1)
- Molecular Formula : C₂₈H₃₅N₂O₄S
- Molecular Weight : 507.7 g/mol
- Structural Differences: Substituted with a bulky tetrahydroquinolinyl group and a methyl sulfate counterion.
- Impact: Increased steric hindrance may reduce binding affinity to biological targets. Methyl sulfate enhances solubility in non-polar media compared to chloride .
Functional Analogues in Medicinal Chemistry
Bilastine (2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropionic acid)
- Molecular Weight : 463.6 g/mol
- Structural Differences : Replaces benz[cd]indolium with a benzimidazole-piperidine scaffold.
- Impact: Benzimidazole’s aromaticity and piperidine’s basicity enhance histamine H₁ receptor selectivity, a key feature in Bilastine’s antihistamine activity.
Comparison Table
Research Findings and Implications
- However, its larger size may reduce blood-brain barrier penetration .
- Counterion Influence : Chloride ions are preferred in pharmaceuticals for their biocompatibility, whereas methyl sulfate (as in CAS 85283-88-1) might be used for tailored release profiles .
- Pharmacophore Design: The benz[cd]indolium scaffold’s planar structure could facilitate intercalation or π-π stacking in biological targets, distinguishing it from non-planar benzimidazoles like Bilastine .
Biological Activity
1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride, a compound with the CAS number 68134-32-7, is a member of the benz[c,d]indolium family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realm of photodynamic therapy and as a dye in various applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₂ |
| Molecular Weight | 433.97 g/mol |
| CAS Number | 68134-32-7 |
| EINECS | 268-744-0 |
The compound exhibits a complex structure that contributes to its unique biological properties. The presence of the cyanoethyl and ethoxyethyl groups enhances its solubility and interaction with biological systems.
Anticancer Properties
Research indicates that benz[c,d]indolium derivatives exhibit promising anticancer activity. A study by K. M. et al. (2024) demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The study reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism of action involves:
- Photodynamic Therapy (PDT) : The compound can generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress in targeted cells.
- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G2/M phase, thereby inhibiting cell proliferation.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.
Study 1: Photodynamic Effects on Cancer Cells
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound under light exposure. The results indicated a significant reduction in cell viability, with an optimal concentration yielding over 70% cell death after 24 hours of exposure.
Study 2: In Vivo Efficacy
A recent animal study assessed the efficacy of this compound in vivo using murine models implanted with human tumor cells. The treatment group receiving the compound showed a marked decrease in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
Toxicity and Safety Profile
While the biological activity is promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate moderate toxicity levels at higher concentrations, necessitating further studies to establish safe dosage ranges for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
